N-Methylaminobenzovesamicol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131956-44-0 |
|---|---|
Molecular Formula |
C22H28N2O |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
(2R,3R)-5-((111C)methylamino)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C22H28N2O/c1-23-20-9-5-8-18-14-22(25)21(15-19(18)20)24-12-10-17(11-13-24)16-6-3-2-4-7-16/h2-9,17,21-23,25H,10-15H2,1H3/t21-,22-/m1/s1/i1-1 |
InChI Key |
UNEAIINSYNBMRP-QAYSAQNBSA-N |
SMILES |
CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4 |
Isomeric SMILES |
[11CH3]NC1=CC=CC2=C1C[C@H]([C@@H](C2)O)N3CCC(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CNC1=CC=CC2=C1CC(C(C2)O)N3CCC(CC3)C4=CC=CC=C4 |
Synonyms |
MABV N-((11C)methyl)aminobenzovesamicol N-methylaminobenzovesamicol |
Origin of Product |
United States |
Synthetic Methodologies and Radiolabeling of N Methylaminobenzovesamicol
Chemical Synthesis of N-Methylaminobenzovesamicol Precursors
The foundation for producing radiolabeled MABV lies in the careful synthesis and purification of its non-radioactive precursors. This ensures that the subsequent radiolabeling step is efficient and yields a product of high purity.
The immediate precursor for this compound is aminobenzovesamicol (ABV). The synthesis of ABV involves establishing the core benzovesamicol (B1254894) structure, which consists of a substituted tetralin ring system linked to a 4-phenylpiperidine (B165713) moiety. The specific isomer of interest for functional studies is the (-)-(2R,3R)-trans-5-amino-2-hydroxy-3-(4-phenylpiperidino)-tetralin. umich.edu
Chiral resolution is a critical step to isolate the desired enantiomer, as biological activity is often stereospecific. The enantiomers of benzovesamicol and its analogues can be separated using chiral high-performance liquid chromatography (HPLC). nih.gov This technique employs a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. A common method involves using a cellulose-based chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), with a mobile phase typically consisting of a mixture of hexane (B92381), 2-propanol, and diethylamine. nih.gov The separation can also be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. researchgate.net
To facilitate the subsequent radiolabeling step, the amino group of aminobenzovesamicol is often protected. This is a common strategy in organic synthesis to prevent unwanted side reactions and to activate the molecule for the desired chemical transformation. organic-chemistry.orgtcichemicals.com Two common protecting groups for amines are the benzyloxycarbonyl (Cbz or Z) group and the tert-butoxycarbonyl (Boc) group. organic-chemistry.orgtcichemicals.comwikipedia.org
Similarly, the N-benzyloxycarbonyl (Cbz) group can be introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.org The choice between Boc and Cbz often depends on the specific reaction conditions planned for subsequent steps, as they have different sensitivities to deprotection reagents. organic-chemistry.org
Radiolabeling Strategies for this compound
The radiolabeling of this compound is achieved by introducing a carbon-11 (B1219553) isotope. Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, making it suitable for positron emission tomography (PET) imaging. nih.gov
The most common method for introducing a carbon-11 methyl group is through methylation with [¹¹C]methyl iodide ([¹¹C]CH₃I). umich.edunih.gov In the synthesis of [¹¹C]MABV, the N-Boc protected precursor, BOC-ABV, is reacted with [¹¹C]methyl iodide. umich.edu The reaction is typically carried out in the presence of a base. The methylation of the aniline (B41778) nitrogen of BOC-ABV has been shown to be complete within 1-5 minutes at room temperature in various solvents, including dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (CH₂Cl₂). umich.edu This rapid reaction is crucial due to the short half-life of carbon-11.
Following the methylation, the Boc protecting group is removed by treatment with acid to yield the final product, [¹¹C]this compound. umich.edu This two-step approach, involving protection followed by methylation and deprotection, has been shown to provide decay-corrected yields of [¹¹C]MABV in the range of 30-70%. umich.edu
The use of a protecting group that also serves as an activating group is a key strategy in the efficient radiosynthesis of [¹¹C]MABV. umich.edu The tert-butoxycarbonyl (Boc) group on the aniline nitrogen of aminobenzovesamicol serves this dual purpose. umich.edu While direct methylation of the unprotected aminobenzovesamicol is possible, it requires harsh conditions (high temperatures of 115-125°C) due to the weak nucleophilicity of the aniline nitrogen. umich.edu These conditions can lead to side reactions and reduced yields.
By introducing the Boc group, the nucleophilicity of the nitrogen is enhanced, allowing the methylation with [¹¹C]methyl iodide to proceed under much milder conditions (room temperature). umich.edu This leads to a more efficient and higher-yielding synthesis of the desired radiotracer. umich.edu After the radiolabeling is complete, the Boc group is readily cleaved by brief acid treatment, regenerating the free amine in the final [¹¹C]MABV product. umich.edu
After the radiosynthesis and deprotection steps, the crude product contains the desired [¹¹C]MABV along with unreacted precursors and byproducts. Purification is essential to ensure that the final product administered for PET imaging is of high radiochemical purity. tubitak.gov.tr
High-performance liquid chromatography (HPLC) is the standard method for purifying radiolabeled compounds like [¹¹C]MABV. umich.edu For the purification of [¹¹C]MABV, a normal phase HPLC system is utilized. umich.edu A common setup involves a silica-based column and a non-aqueous mobile phase, such as a mixture of hexane and isopropanol (B130326) (e.g., 9:1 ratio). umich.edu This system effectively separates [¹¹C]MABV from the precursor aminobenzovesamicol (ABV) and the protected intermediates like BOC-ABV and BOC-MABV. umich.edu The retention times for these compounds are distinct, allowing for the collection of a pure fraction of [¹¹C]MABV. umich.edu After collection, the solvent is evaporated, and the final product is formulated in a sterile solution for injection. umich.edu
Data Tables
Table 1: Production Data for the Radiosynthesis of [¹¹C]MABV
| Parameter | Value |
| Radiochemical Yield (Decay Corrected) | 30-70% |
| Specific Activity | 0.5-1.5 Ci/µmol |
| Synthesis Time | < 45 minutes |
| Precursor | (-)-(2R,3R)-trans-5-(N-tert-butoxycarbonyl-amino)-2-hydroxy-3-(4-phenylpiperidino)-tetralin (BOC-ABV) |
| Radiolabeling Agent | [¹¹C]Methyl Iodide |
| Purification Method | Normal Phase HPLC |
| Data sourced from an improved synthesis method for [¹¹C]MABV. umich.edu |
Table 2: HPLC Retention Times for [¹¹C]MABV and Related Compounds
| Compound | Retention Time (minutes) |
| [¹¹C]MABV | 7.5 |
| Aminobenzovesamicol (ABV) | 11 |
| BOC-ABV | 8.3 |
| BOC-MABV | 5.5 |
| Conditions: 5 micron normal phase HPLC column (1 x 15 cm) with a mobile phase of 9:1 hexane:isopropanol at a flow rate of 4 mL/min. umich.edu |
Analogues and Derivatives of N Methylaminobenzovesamicol
Structural Modifications in Vesamicol (B58441) Analogues and Benzovesamicol (B1254894) Derivatives
The quest for a highly selective VAChT ligand has led to extensive structural modifications of the parent vesamicol molecule. These modifications have been systematically applied to all three of its ring systems, leading to a diverse library of analogues. A significant advancement in this area was the development of benzovesamicol derivatives, which have demonstrated high affinity for VAChT. umich.edu
Structural alterations have included the introduction of a carbonyl group between the phenyl and piperidine (B6355638) rings of the benzovesamicol structure. This modification has yielded several candidates with high in vitro binding affinity and selectivity for VAChT over sigma (σ) receptors. nih.gov Another strategy to enhance pharmacokinetic properties involves the incorporation of PEGylated groups on the phenyl ring linked to the piperidinyl ring via a carbonyl group, which can improve clearance kinetics by reducing lipophilicity. nih.gov
Furthermore, the introduction of a fluoroethoxy group on the tetralin moiety of benzovesamicol analogues has been explored to improve both affinity and selectivity for VAChT. nih.gov The stereochemistry of these molecules is also a critical factor, with the (-)-enantiomers generally exhibiting higher potency for VAChT. For instance, (-)-18a, a carbonyl-containing benzovesamicol analogue, displayed a high potency with a VAChT Ki of 0.59 ± 0.06 nM and over 10,000-fold selectivity versus σ receptors. nih.gov
Systematic studies on vesamicol analogues have revealed that while many derivatives exhibit high affinity for VAChT, they often retain considerable affinity for σ1 and σ2 receptors, which can limit their utility as specific imaging agents. umich.edu The table below summarizes the in vitro binding affinities of selected vesamicol and benzovesamicol analogues, illustrating the impact of structural modifications on receptor binding.
| Compound/Analogue | Modification | VAChT Ki (nM) | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| Vesamicol | Parent Compound | 21.1 | 20.8 | 139 |
| Benzovesamicol | Benzannulated A-ring | 1.32 | - | - |
| (-)-o-Iodovesamicol | Iodine on phenylpiperidine | 15.0 | 62.2 | 554 |
| (-)-o-Iodo-trans-decalinvesamicol | Decalin A-ring, Iodo-phenylpiperidine | 22.1 | 168 | 59.9 |
| o-Methyl-trans-decalinvesamicol | Decalin A-ring, Methyl-phenylpiperidine | 11.9 | 70.3 | 43.6 |
| (+)-[18F]FBT | Fluorobenzoyl-piperidine | - | High Affinity | High Affinity |
| (-)-[18F]9e | Fluorobenzoyl-piperidine | 2.70 | 191 | 251 |
Data sourced from multiple studies and may have been determined using different assay conditions. umich.edunih.govnih.gov
Synthetic Routes for Novel N-Methylaminobenzovesamicol Analogues
The synthesis of novel analogues of this compound is crucial for exploring structure-activity relationships and developing radiotracers. A notable advancement in this area is the improved synthesis of [11C]methylaminobenzovesamicol ([11C]MABV). This two-step synthesis utilizes a tert-butoxycarbonyl (BOC) protecting group to activate the aniline (B41778) nitrogen of aminobenzovesamicol towards methylation with [11C]methyl iodide under basic conditions. Following the radiolabeling, the BOC group is efficiently removed by a brief acid treatment. This method provides [11C]MABV in good radiochemical yields (30-70%) and high specific activity, making it suitable for clinical-scale production for positron emission tomography (PET) studies. umich.edu
The general synthesis of benzovesamicol analogues often involves the reaction of a 4-substituted piperidine with an epoxide. nih.gov For the synthesis of carbonyl-containing benzovesamicol analogues, a common intermediate is often utilized. For example, the synthesis of PEGylated derivatives starts from a pre-synthesized intermediate which is then O-alkylated with the corresponding fluorinated PEGylated tosylates. nih.gov
A general synthetic scheme for N-acylbenzotriazole derivatives, which can be precursors for various amide-containing analogues, involves the reaction of a dicarboxylic acid with 1-(methylsulfonyl)benzotriazole in the presence of a base like triethylamine. scielo.org.mx This highlights the versatility of synthetic approaches available for generating a wide array of this compound analogues with diverse functional groups.
Radiosynthesis of this compound Analogues with Alternative Radionuclides (e.g., Fluorine-18 (B77423), Technetium-99m)
While Carbon-11 (B1219553) is a useful radionuclide for PET, its short half-life (20.4 minutes) can be a limitation. Therefore, the development of analogues labeled with longer-lived isotopes like Fluorine-18 (t1/2 ≈ 110 minutes) or the SPECT isotope Technetium-99m (t1/2 ≈ 6 hours) is of great interest.
Technetium-99m: Labeling with Technetium-99m, the most commonly used radionuclide in diagnostic nuclear medicine, requires a different approach. Typically, a bifunctional chelating agent is conjugated to the benzovesamicol molecule. This chelator then binds the [99mTc]pertechnetate, which is obtained from a 99Mo/99mTc generator. An example of this strategy involved the conjugation of a diaminodithiol (DADT) ligand to the 5-position of benzovesamicol. The resulting DADT-BVM conjugate was then labeled with 99mTc. However, this particular 99mTc-DADT-benzovesamicol analogue showed low brain uptake and reduced binding affinity, likely due to its increased molecular weight and size. umich.edu This highlights the challenge of incorporating a bulky metal-chelate complex without significantly compromising the biological activity of the parent molecule.
In Vitro Receptor Binding Affinity Studies
The interaction of this compound with its primary target, the vesicular acetylcholine (B1216132) transporter (VAChT), and other receptor systems has been extensively studied through in vitro binding assays. These studies are fundamental in characterizing the compound's affinity, selectivity, and kinetic properties.
Vesicular Acetylcholine Transporter (VAChT) Binding Assays
Binding assays are crucial for determining how strongly a compound interacts with a specific receptor. For this compound, these assays have focused on its binding to the VAChT.
Saturation binding experiments are performed to determine the density of receptors in a tissue and the affinity of a radiolabeled ligand for those receptors. The equilibrium dissociation constant (Kd) is a measure of this affinity, where a lower Kd value indicates a higher binding affinity. While specific Kd values for this compound are not extensively reported in the provided context, the affinity of related vesamicol analogs for VAChT has been well-documented. nih.govnih.govuni-heidelberg.de For instance, the affinity of vesamicol itself provides a benchmark for comparison. nih.gov
Competitive binding assays are used to determine the affinity of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. The results are often expressed as the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand. wikipedia.org The inhibition constant (Ki) is then calculated from the IC50 value and represents the affinity of the inhibitor for the receptor. nih.govncifcrf.govpitt.edunih.gov
Studies have shown that benzovesamicol analogs, including this compound, exhibit high affinity for VAChT. For example, the racemate of benzovesamicol has an IC50 value of 50 nM for VAChT, which is comparable to that of vesamicol (IC50 = 40 nM). nih.gov Although the specific Ki value for this compound was not reported in one study, the high accumulation of its radiolabeled form in VAChT-rich brain regions suggests a high binding affinity. nih.gov Other benzovesamicol derivatives have demonstrated Ki values in the nanomolar range, indicating potent binding to VAChT. For instance, (-)-[18F]NEFA has a Ki of 0.32 nM for VAChT. nih.gov
Table 1: In Vitro VAChT Binding Affinity of this compound and Related Compounds
| Compound | IC50 (nM) | Ki (nM) |
| Benzovesamicol (racemate) | 50 nih.gov | - |
| Vesamicol (racemate) | 40 nih.gov | 4.4 ((-)isomer) nih.gov |
| (-)-[18F]NEFA | - | 0.32 nih.gov |
| (-)-OMV | - | 6.7 nih.gov |
| 3'-IBVM | - | 2.0 nih.gov |
| (-)-OIDV | - | 22.1 nih.gov |
Kinetic binding studies measure the rate at which a compound binds to a receptor (association rate constant, k-on) and the rate at which it dissociates from the receptor (dissociation rate constant, k-off). nih.govuni-heidelberg.defrontiersin.orgarxiv.orgnih.gov These parameters provide a more detailed understanding of the drug-receptor interaction than equilibrium binding assays alone. While specific kinetic data for this compound were not found, the general principles of these studies are well-established for characterizing ligand-receptor interactions. nih.govuni-heidelberg.de
Stereoselectivity in VAChT Binding
Many biologically active molecules exist as stereoisomers (enantiomers), which are mirror images of each other. Often, only one of these isomers is active or has higher affinity for its target. Vesamicol and its derivatives, including this compound, exhibit stereoselectivity in their binding to VAChT. umich.edu The (-)-isomer of vesamicol has a 25-fold greater affinity for the vesamicol binding site than the (+)-isomer. umich.edu This stereoselectivity is a consistent finding for vesamicol analogs. nih.gov For example, the (-)-isomer of another benzovesamicol derivative was found to be more potent than its (+)-isomer. nih.gov This suggests that the specific three-dimensional structure of the molecule is crucial for its interaction with the VAChT binding site. ontosight.ai
Selectivity Profiling Against Other Receptor Systems (e.g., Sigma Receptors, Dopamine (B1211576) D2 Receptors)
An important aspect of characterizing a compound is its selectivity, or its ability to bind to its intended target with higher affinity than to other receptors. This is crucial to minimize off-target effects. Many vesamicol analogs have been found to bind to sigma receptors (σ1 and σ2) in addition to VAChT. researchgate.netnih.gov This cross-reactivity has been a challenge in the development of highly specific VAChT imaging agents. researchgate.net
Regarding dopamine D2 receptors, there is no direct evidence in the provided results of this compound binding to this receptor. However, the potential for interactions with other receptor systems is always a consideration in drug development. nih.govnih.govsemanticscholar.org
Table 2: Selectivity Profile of Vesamicol Analogs
| Compound | VAChT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) |
| (-)-Vesamicol | 4.4 nih.gov | 73.8 nih.gov | 346 nih.gov |
| (-)-OMV | 6.7 nih.gov | 33.7 nih.gov | 266 nih.gov |
| 3'-IBVM | 2.0 nih.gov | 70.3 nih.gov | 43.6 nih.gov |
| (-)-OIDV | 22.1 nih.gov | 168 nih.gov | 59.9 nih.gov |
Mechanism of Action at the Vesicular Acetylcholine Transporter
This compound, a derivative of benzovesamicol, manifests its pharmacological activity by targeting the Vesicular Acetylcholine Transporter (VAChT). ontosight.aihzdr.de VAChT is an integral protein responsible for sequestering the neurotransmitter acetylcholine (ACh) from the neuronal cytoplasm into synaptic vesicles. wikipedia.orgwikipedia.org This process of vesicular loading is a critical prerequisite for the subsequent release of ACh into the synaptic cleft, which underpins cholinergic neurotransmission—a system fundamental for cognitive functions, muscle activation, and autonomic regulation. wikipedia.orgnih.govnih.gov In a manner analogous to its parent compounds, vesamicol and benzovesamicol, this compound functions as a potent inhibitor of VAChT. hzdr.de
The transporter operates as a proton antiporter, utilizing a proton gradient to fuel the uptake of ACh into vesicles in exchange for protons. wikipedia.orgwikipedia.org By obstructing VAChT, this compound effectively halts the packaging of acetylcholine. wikipedia.org This blockade results in a diminished pool of releasable neurotransmitter, thereby attenuating cholinergic signaling. wikipedia.orgportlandpress.com
Non-Competitive Inhibition of Acetylcholine Uptake
The inhibitory mechanism of the vesamicol class of compounds, which includes this compound, on the Vesicular Acetylcholine Transporter (VAChT) is defined as non-competitive. wikipedia.orgportlandpress.com In non-competitive inhibition, the inhibitor binds to an allosteric site—a location on the transporter distinct from the substrate's active binding site. nih.gov This interaction induces a conformational change in the protein, which diminishes its transport capability without directly blocking substrate binding. nih.gov
Vesamicol and its derivatives engage with a specific, high-affinity allosteric site on the VAChT. nih.gov This interaction is reversible and does not involve direct competition with acetylcholine (ACh) for its binding pocket. wikipedia.orgnih.gov Consequently, the inhibitor can bind to the transporter regardless of whether the substrate is already bound. nih.gov The formation of an inhibitor-transporter-substrate complex is, however, unproductive, leading to a reduction in the maximum rate of ACh transport (Vmax) while leaving the transporter's affinity for ACh (the Michaelis constant, Km) unchanged. nih.govlibretexts.org
Recent cryo-electron microscopy studies on human VAChT have elucidated the structural basis of this interaction. nih.govresearchgate.net These investigations revealed that while the vesamicol binding site has a partial overlap with the ACh binding site, its primary inhibitory effect is allosteric. nih.gov The binding of vesamicol stabilizes VAChT in a lumen-facing conformation, effectively arresting the transport cycle. nih.gov This conformational lock prevents the transporter from completing the conformational changes necessary to move more acetylcholine into the vesicle, which is a defining characteristic of non-competitive inhibition. nih.gov
This mode of action signifies that the inhibitory effects of this compound cannot be surmounted by increasing the concentration of cytoplasmic acetylcholine, as the inhibitor and substrate are not engaged in direct competition for the active site. libretexts.org The function of the transporter remains compromised as long as the inhibitor is bound to its allosteric site. nih.gov
Interactive Data Tables
Table 1: Key Compounds in Cholinergic Neurotransmission Research
| Compound Name | Abbreviation | Role/Significance |
| N-Methylaminobenzovesamicol | MABV | Radiotracer for PET imaging of VAChT. |
| Aminobenzovesamicol | ABV | Precursor in the synthesis of MABV. |
| Vesamicol (B58441) | Inhibitor of the Vesicular Acetylcholine (B1216132) Transporter. | |
| Acetylcholine | ACh | Primary neurotransmitter of the cholinergic system. |
| (-)-o-methylvesamicol | (-)-OMV | A vesamicol analog with high affinity for VAChT. |
| [¹⁸F]Fluoroethoxybenzovesamicol | [¹⁸F]-FEOBV | A fluorinated analog of benzovesamicol (B1254894) used for PET imaging. |
| Choline (B1196258) Acetyltransferase | ChAT | Enzyme responsible for synthesizing acetylcholine. |
Table 2: Research Findings on Cholinergic Imaging in Neurodegenerative Diseases
| Disease | Imaging Tracer | Key Findings |
| Alzheimer's Disease | [¹⁸F]-FEOBV | Prominent cortical VAChT losses, especially in the temporal cortex. |
| Dementia with Lewy Bodies | [¹⁸F]-FEOBV | Significant reductions in VAChT in cortical, limbic, and thalamic regions. |
| Parkinson's Disease | [¹⁸F]-FEOBV | Progressive reduction of connections in specific cholinergic pathways over time. |
Preclinical Research Applications and in Vivo Characterization of N Methylaminobenzovesamicol
In Vitro Cellular and Tissue Studies
In vitro studies are fundamental in characterizing the specificity and mechanism of action of new research compounds. For N-Methylaminobenzovesamicol, these studies have been crucial in establishing its utility as a marker for presynaptic cholinergic neurons.
The cholinergic system is defined by the presence of key enzymes responsible for the synthesis and degradation of acetylcholine (B1216132). Choline (B1196258) acetyltransferase (ChAT) synthesizes acetylcholine from choline and acetyl-CoA, while acetylcholinesterase (AChE) hydrolyzes acetylcholine in the synaptic cleft to terminate its action. wikipedia.orgfrontiersin.org Declines in both ChAT and AChE are recognized neuropathological features in conditions such as Alzheimer's disease. umich.edunih.gov
A critical step in acetylcholine synthesis is the uptake of choline from the extracellular space into the presynaptic terminal. frontiersin.orgnih.gov This is accomplished by the high-affinity choline transporter (CHT). frontiersin.orgcore.ac.uk This sodium-dependent process, often referred to as high-affinity choline uptake (HAChU), is a rate-limiting step for acetylcholine production and is a specific marker for cholinergic neurons. umich.educore.ac.ukfrontiersin.org
Similar to its relationship with cholinergic enzymes, this compound does not directly bind to or affect the CHT. umich.edu However, since both VAChT (the target of MABV) and CHT are located at the presynaptic terminals of cholinergic neurons, the density of VAChT binding sites measured by [11C]MABV correlates with the capacity for HAChU. umich.edu Therefore, while not a direct measure, the assessment of MABV binding provides valuable information about the status of neurons that are also characterized by high-affinity choline uptake. umich.edunih.gov
Binding studies using brain tissue homogenates are essential for determining the affinity and specificity of a radioligand for its target. In studies with this compound, brain tissue from mice is homogenized and incubated with the radiolabeled compound to characterize its binding properties. umich.edu
Research has demonstrated that the binding of MABV is highly specific and shows stereoselectivity, a crucial feature for a useful radioligand. The (-)-enantiomer of [11C]MABV exhibits significantly higher affinity for the vesamicol (B58441) binding site on the VAChT compared to the (+)-enantiomer. umich.edunih.gov This stereoselectivity is consistent with the known pharmacology of vesamicol. umich.edu Furthermore, pretreatment with unlabeled vesamicol can block the specific binding of [11C]MABV in brain regions rich in cholinergic innervation, such as the striatum and cortex, confirming that it binds to the intended target. nih.gov Preliminary metabolite studies in mouse brain tissue homogenates indicated that [11C]MABV remains largely intact in the brain for a significant period post-injection, which is a desirable characteristic for a PET tracer. umich.edu
Non-Human In Vivo Imaging and Biodistribution
Following in vitro characterization, the behavior of this compound is studied in living organisms to understand its distribution, uptake, and clearance, which is critical for its application in imaging studies.
Rodent models, particularly mice and rats, are extensively used in the preclinical evaluation of new radiotracers. nih.govstanford.edumdpi.com Biodistribution studies of [11C]MABV have been performed in female CD-1 mice. umich.edu After intravenous injection, the radiotracer readily crosses the blood-brain barrier and distributes throughout the brain. umich.edunih.gov
The regional distribution of [11C]MABV in the mouse brain correlates directly with the known density of cholinergic nerve terminals. nih.gov The highest concentrations of the radiotracer are observed in the striatum, followed by the cortex, hippocampus, hypothalamus, and with the lowest concentration found in the cerebellum, a region with sparse cholinergic innervation. umich.edunih.gov This distribution pattern is a key piece of evidence supporting its use as a specific marker for cholinergic neurons. nih.gov Time-course studies show that while radioactivity decreases over time in most brain regions, it remains high in the striatum. umich.edu This leads to progressively increasing ratios of striatum-to-cerebellum and cortex-to-cerebellum, reaching values as high as 13 and 5, respectively, at 75 minutes post-injection. nih.gov This sustained specific signal against a low background is highly advantageous for imaging. umich.edu
| Brain Region | Relative Radiotracer Concentration | Striatum/Cerebellum Ratio (75 min) | Cortex/Cerebellum Ratio (75 min) |
|---|---|---|---|
| Striatum | +++++ | ~13 | N/A |
| Cortex | ++++ | N/A | ~5 |
| Hippocampus | +++ | N/A | N/A |
| Hypothalamus | ++ | N/A | N/A |
| Cerebellum | + | N/A | N/A |
Note: The '+' symbols indicate the rank order of concentration, from highest (+++++) to lowest (+). Data is compiled from published research. umich.edunih.gov
The primary application of [11C]this compound is as a radioligand for in vivo imaging of VAChT in the brain using Positron Emission Tomography (PET). umich.edunih.govontosight.ai PET is a highly sensitive molecular imaging technique that allows for the quantitative measurement of biological processes in living subjects. frontiersin.orgradiologycafe.com
The favorable characteristics of [11C]MABV, including its high specificity for VAChT, its stereoselective binding, good brain penetration, and high target-to-background ratios, make it a promising candidate for PET imaging. umich.edunih.gov Preclinical PET studies using [11C]MABV in rodent models can visualize the density of cholinergic terminals. nih.govamegroups.cnnih.gov These studies have laid the groundwork for potential applications in larger animal models and eventually humans. umich.edu The ability to non-invasively assess the integrity of the presynaptic cholinergic system is of significant interest for studying neurodegenerative disorders like Alzheimer's disease, where cholinergic neuron loss is a key pathological event. umich.edu PET imaging with [11C]MABV could potentially be used to monitor disease progression and the effectiveness of therapeutic interventions aimed at protecting or restoring cholinergic function. nih.gov
Rodent Models (e.g., Mouse, Rat)
Single Photon Emission Computed Tomography (SPECT) Imaging Applications
Single Photon Emission Computed Tomography (SPECT) is a nuclear medicine imaging technique that provides 3D information about the distribution of a radiopharmaceutical within the body. imagewisely.orgiaea.org In the context of this compound, its radioiodinated analogs have been developed and evaluated for their potential in SPECT imaging of the VAChT. nih.gov
SPECT imaging offers several advantages for clinical applications, including lower cost and wider availability compared to Positron Emission Tomography (PET). openmedscience.commdpi.com The development of SPECT radioligands for VAChT, such as derivatives of this compound, is driven by the need for accessible diagnostic tools to assess the integrity of cholinergic neurons in diseases like Alzheimer's. nih.govopenmedscience.com Successful imaging of VAChT in the human brain has been achieved using the SPECT radioiodinated ligand (-)-5-[¹²³I]iodobenzovesamicol ((-)-5-IBVM), demonstrating the feasibility of this approach. nih.gov The combination of SPECT with computed tomography (CT) in hybrid SPECT/CT systems further enhances its diagnostic capabilities by providing both functional and anatomical information. iaea.orgnih.gov
Ex Vivo Autoradiography of Brain Sections
Ex vivo autoradiography is a powerful technique used to visualize the distribution of a radiolabeled compound in tissue sections after its administration to a living animal. nih.govresearchgate.net This method provides high-resolution images of radiotracer binding, offering a detailed view of its regional localization within the brain.
In studies involving this compound, ex vivo autoradiography of rat brain sections has been employed to confirm the in vivo binding patterns observed with other imaging modalities. nih.gov This technique has been instrumental in verifying that the distribution of radiolabeled this compound analogs corresponds to the known density of cholinergic terminals in the brain. nih.gov For instance, higher concentrations of the radiotracer are consistently observed in cholinergic-rich areas like the striatum and cortex, with lower levels in the cerebellum, a region with sparse cholinergic innervation. nih.govnih.gov This method has also been used to differentiate the binding of various radiolabeled compounds and to assess their specificity for the target receptor. researchgate.netnih.gov
Regional Brain Distribution and Time-Course Studies
The regional distribution and temporal kinetics of a radiotracer are critical parameters in evaluating its suitability for in vivo imaging. Studies with the carbon-11 (B1219553) labeled version of this compound, [¹¹C]MABV, have provided detailed insights into its behavior in the brain.
In mice, the in vivo distribution of [¹¹C]MABV follows a pattern consistent with the known distribution of presynaptic cholinergic markers. nih.gov The rank order of radiotracer concentration is typically striatum > cortex > hippocampus > hypothalamus > cerebellum. nih.gov This distribution aligns with the density of VAChT in these brain regions.
Time-course studies have shown that the ratio of radioactivity in target regions (like the striatum and cortex) to a reference region with low specific binding (like the cerebellum) increases over time. nih.gov For (-)-[¹¹C]MABV, the striatum-to-cerebellum and cortex-to-cerebellum ratios continued to increase up to 75 minutes post-injection, reaching values of 13 and 5, respectively. nih.gov This increasing ratio indicates specific and sustained binding to VAChT. The radioactivity levels in most brain regions, except for the striatum, tend to be highest at early time points and then decrease, while striatal radioactivity remains relatively stable over time. umich.edu
Table 1: Regional Brain Distribution of (-)-[¹¹C]MABV in Mice at 45 Minutes Post-Injection
| Brain Region | Radioactivity Concentration (% Injected Dose/gram) |
| Striatum | Highest |
| Cortex | Intermediate |
| Hippocampus | Intermediate |
| Hypothalamus | Lower |
| Cerebellum | Lowest |
Data based on findings from Kilbourn et al. (1990). nih.govumich.edu
Pharmacological Specificity and Blocking Studies (e.g., with Vesamicol Pretreatment)
To confirm that a radiotracer binds specifically to its intended target, pharmacological blocking studies are conducted. In these experiments, a non-radiolabeled compound with known high affinity for the target receptor is administered prior to the radiotracer. If the radiotracer's binding is specific, the pre-treatment will block the available receptors, leading to a significant reduction in radiotracer accumulation in target-rich regions.
For [¹¹C]MABV, pretreatment with vesamicol, a known VAChT inhibitor, has been shown to reduce its specific binding in the striatum and cortex of mice. nih.gov This demonstrates that [¹¹C]MABV binds to the same site as vesamicol, confirming its specificity for VAChT. Specifically, pretreatment with (-)-vesamicol resulted in a significant reduction in radiotracer accumulation in the striatum (approximately 30% reduction) and also lowered levels in the cortex, hippocampus, and hypothalamus by 20-30%. umich.edu Notably, radiotracer levels in the cerebellum and blood were unaffected by vesamicol pretreatment, further supporting the specificity of the binding in cholinergic-rich areas. umich.edu
Furthermore, studies have shown stereoselectivity in the binding of [¹¹C]MABV, with the (-)-enantiomer exhibiting higher uptake and target-to-cerebellum ratios compared to the (+)-enantiomer. nih.gov This stereospecificity is another hallmark of receptor-mediated binding.
Non-Human Primate Models (e.g., MicroPET)
Non-human primates (NHPs) are crucial in preclinical research due to their close physiological and neuroanatomical similarities to humans. xiahepublishing.com Micro-Positron Emission Tomography (MicroPET) imaging in NHPs allows for the in vivo evaluation of radiotracers in a brain environment that more closely resembles that of humans. researchgate.netmdpi.com
Brain Uptake and Regional Accumulation
Studies using MicroPET in non-human primates, such as cynomolgus and rhesus monkeys, have demonstrated that radiolabeled analogs of this compound can cross the blood-brain barrier and accumulate in brain regions known to be rich in cholinergic neurons. nih.govnih.gov For example, PET studies with a related F-18 labeled vesamicol analog, (-)-[¹⁸F]FEOBV, showed high accumulation in the striatum and lower accumulation in the cerebellum of a cynomolgus monkey. nih.gov Another study with a different VAChT tracer in cynomolgus monkeys showed high accumulation in the striatum, with a standardized uptake value (SUV) reaching a maximum of 5.1 at 15 minutes post-injection. nih.gov The regional distribution observed in NHPs, typically striatum > thalamus > cortex > cerebellum, is consistent with findings from rodent studies and the known distribution of VAChT. nih.gov
In Vivo Specificity with VAChT Inhibitors
To confirm the specific binding of this compound analogs to VAChT in the non-human primate brain, blocking studies are performed. Pre-treatment with a known VAChT inhibitor is expected to reduce the uptake of the radiotracer in cholinergic-rich regions.
In a study with a fluorine-18 (B77423) labeled VAChT inhibitor in cynomolgus monkeys, pretreatment with (-)-vesamicol (0.25 mg/kg) resulted in an approximately 90% decrease in the striatal uptake of the radiotracer compared to baseline scans. nih.gov This dramatic reduction provides strong evidence for the in vivo specificity of the tracer for VAChT. nih.gov Such studies are critical for validating a radiotracer's utility for imaging a specific molecular target in the living brain. nih.gov
Metabolic Stability and Metabolite Analysis in Preclinical Models
The metabolic fate of this compound and its analogs is a critical aspect of their preclinical evaluation as imaging agents for the vesicular acetylcholine transporter (VAChT). Understanding their stability in vivo is essential for interpreting imaging data accurately, as the presence of radiolabeled metabolites can interfere with the signal from the parent compound. ed.ac.uk Preclinical studies in various animal models, including rodents and non-human primates, have utilized chromatographic techniques to separate and quantify the parent radiotracer from its metabolites in plasma and brain tissue.
Identification and Quantification of Radiometabolites
The metabolic stability of vesamicol analogs in the bloodstream varies significantly depending on the specific chemical structure of the analog and the animal species being studied. Analysis of plasma samples using high-performance liquid chromatography (HPLC) allows for the quantification of the unchanged parent compound versus its radiometabolites over time.
For instance, studies on a carbonyl-containing benzovesamicol (B1254894) analogue, (-)-[¹⁸F]18a, in non-human primate (NHP) plasma revealed its metabolic profile post-injection. The analysis showed a progressive decrease in the concentration of the parent compound, with a corresponding increase in hydrophilic metabolites. escholarship.org The percentage of remaining parent compound was 66% at 15 minutes, which decreased to 16% by 90 minutes. escholarship.org In contrast, the vesamicol analog (-)-[¹¹C]OMV showed higher stability in rat plasma, with 58% of the compound remaining unchanged 30 minutes after injection. sakura.ne.jp
Significant species-dependent differences in metabolism have also been observed. The metabolism of (-)-[¹⁸F]18a was found to be much faster in rats compared to monkeys, which underscores the limitations of using rodent data to predict the metabolic profile in primates or humans. nih.gov Another analog, [¹⁸F]FAMV, was found to be 75% metabolized in rat plasma one hour after injection, forming various hydrophilic compounds. researchgate.net
| Compound | Species | Time Post-Injection | Parent Compound Remaining (%) | Reference |
|---|---|---|---|---|
| (-)-[¹⁸F]18a | Non-Human Primate | 15 min | 66% | escholarship.org |
| (-)-[¹⁸F]18a | Non-Human Primate | 30 min | 41% | escholarship.org |
| (-)-[¹⁸F]18a | Non-Human Primate | 60 min | 21% | escholarship.org |
| (-)-[¹⁸F]18a | Non-Human Primate | 90 min | 16% | escholarship.org |
| (-)-[¹¹C]OMV | Rat | 30 min | 58% | sakura.ne.jp |
| [¹⁸F]FAMV | Rat | 60 min | 25% | researchgate.net |
Brain Tissue Metabolite Profiles
For a PET tracer to be effective for brain imaging, it must not only cross the blood-brain barrier but also exhibit high stability within the brain itself. The presence of brain-penetrant radiometabolites can confound the PET signal, making it difficult to quantify the target receptor or transporter accurately. ed.ac.uk Several key vesamicol analogs have demonstrated excellent metabolic stability within the brain in preclinical models.
A crucial study involving N-([¹¹C]methyl)-aminobenzovesamicol ([¹¹C]MABV), the specific compound of interest, examined brain tissue extracts from mice 45 minutes after tracer injection. The analysis revealed no detectable radiolabeled metabolites, indicating high stability of the compound within the brain. umich.edu This finding is strongly supported by research on other closely related analogs. For example, analysis of brain tissue from rats injected with (-)-[¹¹C]OMV showed that 96% of the radioactivity was in the form of the unchanged parent compound at 30 minutes post-injection. sakura.ne.jp Similarly, for [¹⁸F]Fluoroethoxy-benzovesamicol ([¹⁸F]FEOBV), analysis of rodent brain tissue found that the parent compound was the only extractable radioactive species. umich.edu
However, not all analogs share this high level of brain stability. The degradation of [¹⁸F]FAMV was detected in brain extracts as early as 15 minutes after injection, with 50% of the compound being metabolized by one hour. researchgate.net This highlights that while many vesamicol derivatives are highly stable in the brain, this is not a universal characteristic of the entire class of compounds.
| Compound | Species | Time Post-Injection | Parent Compound Remaining (%) | Reference |
|---|---|---|---|---|
| [¹¹C]MABV | Mouse | 45 min | 100% (No metabolites detected) | umich.edu |
| (-)-[¹¹C]OMV | Rat | 30 min | 96% | sakura.ne.jp |
| [¹⁸F]FEOBV | Rodent | N/A | 100% (Only parent found) | umich.edu |
| [¹⁸F]FAMV | Rat | 60 min | 50% | researchgate.net |
Computational and Theoretical Studies on N Methylaminobenzovesamicol
Molecular Conformation and Structure Prediction
Understanding the three-dimensional structure of N-Methylaminobenzovesamicol is fundamental to elucidating its mechanism of action. Computational techniques are instrumental in predicting the most stable conformations and understanding the spatial arrangement of its functional groups.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov In the context of this compound and its analogs, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. These calculations help in understanding the intrinsic properties of the molecule that contribute to its binding affinity and selectivity.
For instance, DFT studies on related benzimidazole (B57391) and benzothiazole (B30560) derivatives have been used to analyze their electronic structure, with computations performed using methods like B3LYP with a 6-31+G(d,p) basis set. nih.gov Such analyses for this compound would involve optimizing its geometry to find the lowest energy conformation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment. These parameters are crucial for predicting the reactivity and stability of the molecule.
Table 1: Representative DFT-Calculated Properties for a Benzovesamicol (B1254894) Analog
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates the chemical reactivity and stability of the molecule. |
| Dipole Moment | 3.5 D | Influences solubility and non-covalent interactions. |
Note: The data in this table is hypothetical and representative of typical values obtained for similar aromatic amines and is intended for illustrative purposes.
Ligand-Target Interaction Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of this compound, docking simulations are essential for visualizing and analyzing its interaction with the binding site of the VAChT.
Docking studies on vesamicol (B58441) analogs have provided critical insights into the key interactions necessary for high-affinity binding. These studies typically involve docking the ligand into a homology model or a crystal structure of the target protein. The results are often expressed as a binding energy or a scoring function, which estimates the strength of the interaction.
For this compound, docking simulations would likely show that the protonated amine group forms a crucial hydrogen bond with an acidic residue, such as aspartate or glutamate, within the VAChT binding pocket. The aromatic rings of the benzovesamicol core would be expected to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the transporter.
A study on related compounds docked against a protein kinase showed that a trifluoromethylphenyl ring packed into a specific pocket, highlighting the importance of specific hydrophobic interactions for binding affinity. nih.gov Similarly, for this compound, the precise fit of the methylamino and benzoyl groups within the VAChT binding site would be critical for its inhibitory activity.
Table 2: Predicted Interactions from a Docking Study of a Benzovesamicol Analog with VAChT
| Interacting Residue in VAChT (Hypothetical) | Type of Interaction | Interacting Group on Ligand |
| Asp358 | Hydrogen Bond | Protonated Amine |
| Tyr44 | π-π Stacking | Phenyl Ring |
| Phe301 | Hydrophobic | Benzoyl Group |
| Trp332 | Hydrophobic | N-Methyl Group |
Note: The interacting residues are hypothetical as the precise crystal structure of VAChT with this ligand is not available. The table illustrates the types of interactions commonly observed in docking studies of similar ligands.
Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For derivatives of this compound, QSAR models can predict the binding affinity for VAChT based on various molecular descriptors.
A 3D-QSAR study on a series of benzovesamicol derivatives revealed important structural features for VAChT binding. The study indicated that both enantiomers of a fluorinated benzovesamicol derivative were promising candidates with high predicted affinities. mdpi.com This suggests that stereochemistry plays a significant role in the interaction with the transporter.
For this compound derivatives, a QSAR model would likely incorporate descriptors related to:
Electronic properties: such as partial atomic charges and dipole moments.
Steric properties: like molecular volume and surface area.
Hydrophobicity: often represented by the logarithm of the partition coefficient (logP).
A hypothetical QSAR equation might look like:
log(1/Ki) = a(logP) - b(Molecular_Volume) + c*(Dipole_Moment) + d
Where Ki is the inhibitory constant, and a, b, c, and d are coefficients determined from the analysis of a training set of molecules. Such models are invaluable for guiding the design and synthesis of new derivatives with improved affinity and selectivity for the VAChT.
Future Directions in N Methylaminobenzovesamicol Research
Optimization of Radiotracer Properties for Enhanced Imaging Applications
The utility of a radiotracer in positron emission tomography (PET) is critically dependent on its properties, such as specific activity, yield, and the time required for synthesis. For N-Methylaminobenzovesamicol, labeled with Carbon-11 (B1219553) ([¹¹C]MABV), significant progress has been made to optimize these characteristics for clinical applications.
An improved, efficient two-step synthesis method has been a key development. umich.eduumich.edu This newer route has led to decay-corrected radiochemical yields in the range of 30-70%, based on the initial [¹¹C]CO₂. umich.eduumich.edu The specific activity of the resulting [¹¹C]MABV is between 0.5 and 1.5 Ci/µmol. umich.eduumich.edu Furthermore, the total synthesis time has been reduced to less than 45 minutes. umich.eduumich.edu This rapid synthesis is crucial for radiotracers labeled with short-lived isotopes like Carbon-11 (half-life ≈ 20.4 minutes). These optimizations make the production of clinical-scale doses of [¹¹C]MABV feasible for human PET studies, enhancing its application for mapping cholinergic neuron densities. umich.eduumich.edu The goal of such optimization is to ensure the radiotracer has high affinity for its target, can effectively cross the blood-brain barrier, and clears rapidly from non-target tissues to improve imaging contrast. nih.gov
Table 1: Optimized Properties of [¹¹C]this compound
| Property | Value | Significance for Imaging |
|---|---|---|
| Radiochemical Yield (Decay Corrected) | 30-70% | Ensures sufficient quantity of the tracer is produced for clinical use from a single synthesis batch. umich.edu |
| Specific Activity | 0.5-1.5 Ci/µmol | High specific activity allows for the detection of low-density targets like vesicular acetylcholine (B1216132) transporters without causing mass effects. umich.edunih.gov |
| Synthesis Time | < 45 minutes | A short synthesis time is critical to minimize radioactive decay of the Carbon-11 isotope, maximizing the usable dose. umich.edu |
Development of Advanced Preclinical Models for Cholinergic System Studies
The study of neurodegenerative diseases, particularly those affecting the cholinergic system like Alzheimer's disease, relies on the use of advanced preclinical models. nih.gov These models are essential for understanding disease mechanisms and for evaluating the efficacy of diagnostic tools like this compound.
Recent research has led to the development of sophisticated mouse models of Alzheimer's disease that exhibit selective degeneration of specific cholinergic neuron subpopulations. nih.gov For instance, studies have identified that Calbindin D28K-expressing (D28K+) cholinergic neurons are particularly vulnerable and degenerate in the early stages of the disease in these models. nih.gov This selective neuronal loss is associated with the development of anxiety-like behaviors. nih.gov
The availability of such specific disease models provides a crucial platform for validating radiotracers like [¹¹C]MABV. Using PET imaging with this tracer in these transgenic animals allows researchers to non-invasively monitor the progressive loss of cholinergic nerve terminals in real-time. This application is vital for correlating imaging signals with the underlying neuropathology and for testing the potential of new therapies to protect these vulnerable neurons. nih.gov
Table 2: Features of Advanced Preclinical Models for Cholinergic Research
| Model Feature | Description | Relevance to this compound Research |
|---|---|---|
| Selective Cholinergic Neurodegeneration | Models are genetically engineered to replicate specific aspects of a disease, such as the loss of D28K+ cholinergic neurons seen in early Alzheimer's. nih.gov | Provides a specific biological target to validate that the PET signal from [¹¹C]MABV accurately reflects cholinergic terminal density. |
| Behavioral Phenotypes | Animals exhibit quantifiable behavioral changes, such as impaired spatial memory or increased anxiety, linked to cholinergic deficits. nih.gov | Allows for correlation of in-vivo imaging results with functional outcomes, strengthening the tracer's diagnostic and prognostic value. |
| Transgenic Mice | Mice carrying human genes associated with a disease (e.g., human amyloid precursor protein - hAPP) develop pathology similar to the human condition. nih.gov | Enables the study of how the tracer interacts with human-relevant pathological changes and the evaluation of therapies in a more clinically relevant context. |
Innovative Synthetic Routes for Improved Radiochemical Yields and Specific Activity
A significant innovation was the development of a two-step synthesis that utilizes a protecting group strategy. umich.eduumich.edu In this improved route, a tert-butoxycarbonyl (Boc) group is attached to the aniline (B41778) nitrogen of the precursor, aminobenzovesamicol. This modification increases the nucleophilicity of the nitrogen, allowing the subsequent methylation reaction with [¹¹C]methyl iodide to proceed under much milder conditions. umich.edu
Following the radiolabeling step, the Boc protecting group is quickly removed with a brief acid treatment. umich.edu The final product, [¹¹C]MABV, is then purified using normal-phase high-performance liquid chromatography (HPLC). umich.edu This innovative route is more efficient and reliable, consistently providing higher yields and specific activity, which are essential for routine clinical production. umich.eduumich.edu
Table 3: Comparison of Synthetic Routes for [¹¹C]this compound
| Synthesis Step | Original Method | Innovative Two-Step Method | Advantage of Innovative Method |
|---|---|---|---|
| Precursor | Aminobenzovesamicol (ABV) alkanesulfonate salts. umich.edu | N-tert-butoxycarbonyl-aminobenzovesamicol. umich.edu | Activation of the aniline nitrogen for more efficient methylation. umich.edu |
| Methylation | Direct methylation with [¹¹C]methyl iodide at high temperatures (115-125°C). umich.edu | Methylation with [¹¹C]methyl iodide under basic, milder conditions. umich.edu | Reduced side reactions and less loss of volatile [¹¹C]methyl iodide, leading to higher yields. umich.edu |
| Deprotection | Not applicable. | Brief acid treatment to remove the tert-butoxycarbonyl group. umich.edu | A rapid and clean deprotection step. umich.edu |
| Purification | HPLC. | Normal phase HPLC with a nonaqueous solvent system. umich.edu | Efficiently separates the final product from precursors and byproducts. umich.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
